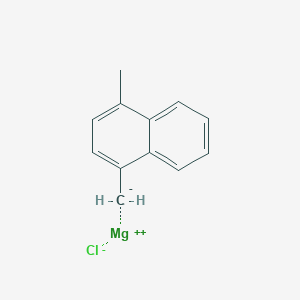
(4-Methyl-1-naphthyl)methylmagnesium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methyl-1-naphthyl)methylmagnesium chloride, 0.25 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is known for its reactivity and versatility in forming carbon-carbon bonds. This compound is particularly useful in the formation of complex organic molecules and is widely used in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-1-naphthyl)methylmagnesium chloride typically involves the reaction of 4-methyl-1-naphthylmethyl chloride with magnesium metal in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
4-Methyl-1-naphthylmethyl chloride+Mg→(4-Methyl-1-naphthyl)methylmagnesium chloride
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with larger reactors and more stringent control of reaction parameters. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. The reaction mixture is typically stirred for several hours to ensure complete conversion of the starting material.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methyl-1-naphthyl)methylmagnesium chloride undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Nucleophilic Substitution: Reacts with alkyl halides to form new carbon-carbon bonds.
Reduction: Can reduce certain functional groups, such as nitriles, to amines.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Alkyl Halides: Methyl iodide, ethyl bromide.
Solvents: THF, diethyl ether.
Conditions: Typically carried out at low temperatures to control the reactivity of the Grignard reagent.
Major Products Formed
Alcohols: From the reaction with carbonyl compounds.
New Carbon-Carbon Bonds: From nucleophilic substitution reactions.
Amines: From the reduction of nitriles.
Aplicaciones Científicas De Investigación
(4-Methyl-1-naphthyl)methylmagnesium chloride is used in various scientific research applications, including:
Organic Synthesis: Formation of complex organic molecules, pharmaceuticals, and natural products.
Material Science: Synthesis of polymers and advanced materials.
Medicinal Chemistry: Development of new drugs and therapeutic agents.
Biological Research: Study of biochemical pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of (4-Methyl-1-naphthyl)methylmagnesium chloride involves the formation of a highly reactive carbon-magnesium bond. This bond acts as a nucleophile, attacking electrophilic centers in other molecules. The reactivity is primarily due to the polarization of the carbon-magnesium bond, where the carbon atom carries a partial negative charge, making it highly nucleophilic.
Comparación Con Compuestos Similares
Similar Compounds
- Methylmagnesium chloride
- Phenylmagnesium bromide
- Ethylmagnesium bromide
Comparison
(4-Methyl-1-naphthyl)methylmagnesium chloride is unique due to the presence of the naphthyl group, which imparts specific reactivity and selectivity in organic reactions. Compared to simpler Grignard reagents like methylmagnesium chloride, it offers more complex reactivity patterns and can be used to synthesize more intricate organic structures.
Propiedades
Fórmula molecular |
C12H11ClMg |
|---|---|
Peso molecular |
214.97 g/mol |
Nombre IUPAC |
magnesium;1-methanidyl-4-methylnaphthalene;chloride |
InChI |
InChI=1S/C12H11.ClH.Mg/c1-9-7-8-10(2)12-6-4-3-5-11(9)12;;/h3-8H,1H2,2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
PGEZOFJGUKODJR-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=C(C2=CC=CC=C12)[CH2-].[Mg+2].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


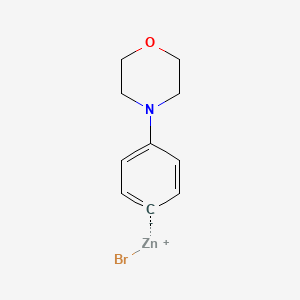
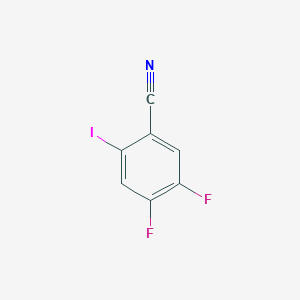

![1,8,10,17-Tetramethyl-3,6,12,15-tetrazapentacyclo[13.3.1.13,17.16,10.18,12]docosane-4,9,14,18-tetrone](/img/structure/B14888613.png)
![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2-azabicyclo[2.2.2]octane](/img/structure/B14888615.png)
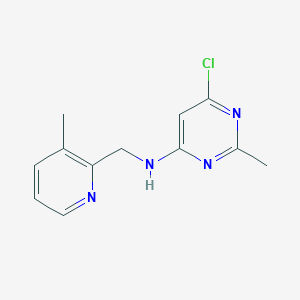
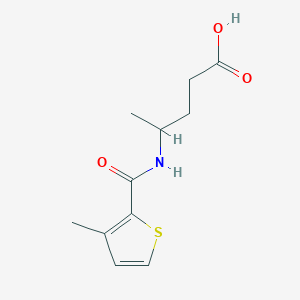
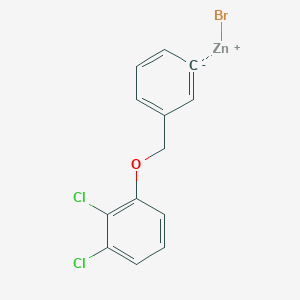
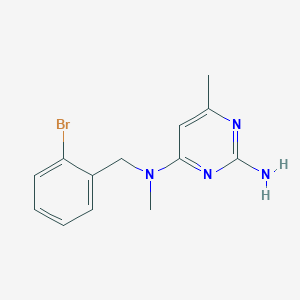
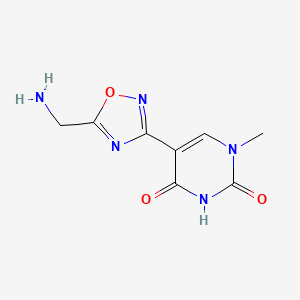
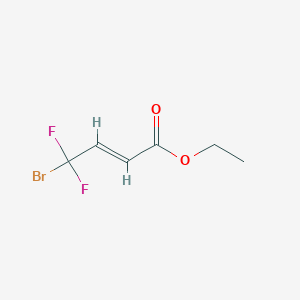
![4-Methyl-3-[(2-methylpentanoyl)amino]benzoic acid](/img/structure/B14888660.png)
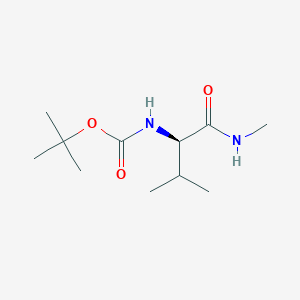
![5-Cyclopropyl-5-azaspiro[2.4]heptan-7-ol](/img/structure/B14888676.png)
